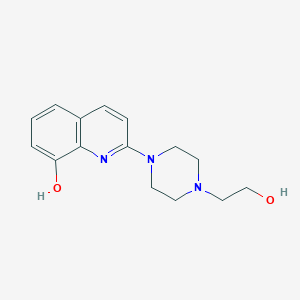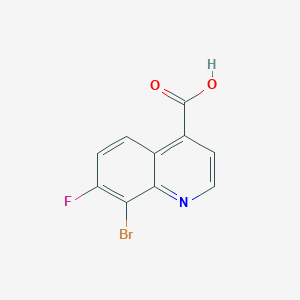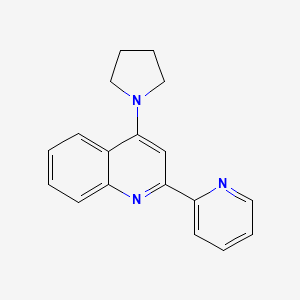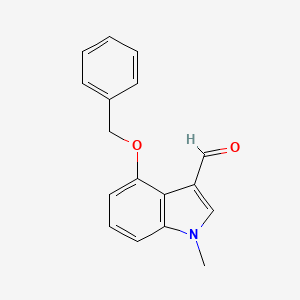![molecular formula C18H18O2 B11850078 3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran CAS No. 401901-68-6](/img/structure/B11850078.png)
3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-3-phenyl-1H-isochromene is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropoxy-3-phenyl-1H-isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free process yields highly functionalized isochromanones under mild conditions .
Industrial Production Methods: Industrial production of 1-isopropoxy-3-phenyl-1H-isochromene may involve optimized versions of laboratory-scale synthetic routes. The focus is on achieving high yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropoxy-3-phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This reaction can replace the isopropoxy or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles under appropriate conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-hydroxy-3-phenyl-1H-isochromene, while reduction could produce 1-isopropoxy-3-phenyl-1H-isochromane .
Aplicaciones Científicas De Investigación
1-Isopropoxy-3-phenyl-1H-isochromene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism by which 1-isopropoxy-3-phenyl-1H-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antiplatelet activity involves the inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .
Comparación Con Compuestos Similares
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
1H-2-benzopyran-1-one: Explored for its broad range of pharmacological activities.
Uniqueness: Its synthesis and reactivity patterns differ from those of similar compounds, making it a valuable subject of study in various research fields .
Propiedades
Número CAS |
401901-68-6 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3-phenyl-1-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C18H18O2/c1-13(2)19-18-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-13,18H,1-2H3 |
Clave InChI |
GTEMRRGVXUUCPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


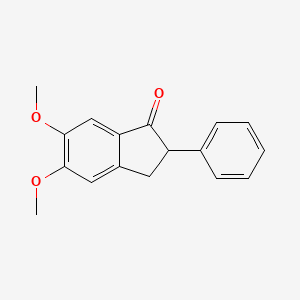


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
